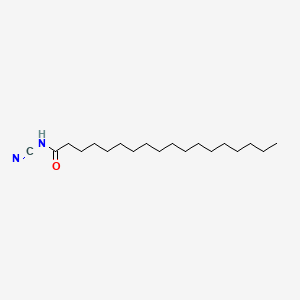

Octadecanamide, N-cyano-

Cat. No. B8564887

Key on ui cas rn:

79316-84-0

M. Wt: 308.5 g/mol

InChI Key: JLNVTYBXSXVIFD-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04726941

Procedure details

Stearoyl chloride (3.03 g, 0.010 mol) in 50 ml of freshly distilled dry THF was added drop-wise to a suspension of sodium cyanamide (1.92 g, 0.030 mol) in 100 ml of freshly distilled dry THF with vigorous stirring. The reaction was allowed to proceed at 25° C for 63 hours. The solids which formed were collected by filtration and the solid cake was suspended in 200 ml of distilled water. The resulting soapy suspension (pH 10.5) was acidified to pH 1.5 with 10% HCl, filtered, and air-dried to give 2.85 g (92.4% yield) of crude 7. This was dissolved in THF and the solution decolorized with activated charcoal. The filtrate was concentrated until the solution became turbid. Addition of petroleum ether gave 2.29 g (crop 1) of white waxy 7. The filtrate was concentrated and petroleum ether added to give 0.28 g (crop 2) of additional product giving a total yield of 83.3%, mp 74°-75 ° C. TLC: Rf =0.69 in EtOAc/petroleum ether/AcOH (50:100:1), detected by UV quenching (weak) and no color reaction with ferricyanide spray reagent; IR (Nujol, cm-1) 3210 (NH), 2250 (C≡N), 1735 (C=O); NMR (Silanor C, δ from TMS) 2.3-2.6 (t, --CH2 --CH2 --C=O), 1.0-1.8 (fused s, (CH2)14), 0.8-0.9 (t, CH3 --CH2 --); Anal. Calcd for C19H36N2O: C, 73.97; H, 11.76; N, 9.08. Found: C, 73.88; H, 11.50; N, 9.09.

[Compound]

Name

EtOAc petroleum ether AcOH

Quantity

0 (± 1) mol

Type

solvent

Reaction Step Five

Name

Yield

92.4%

Identifiers

|

REACTION_CXSMILES

|

[C:1](Cl)(=[O:19])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH3:18].[N:21]#[C:22][NH2:23].[Na].C>C1COCC1>[C:1]([NH:23][C:22]#[N:21])(=[O:19])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH3:18] |f:1.2,^1:23|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

3.03 g

|

|

Type

|

reactant

|

|

Smiles

|

C(CCCCCCCCCCCCCCCCC)(=O)Cl

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C1CCOC1

|

Step Two

|

Name

|

|

|

Quantity

|

1.92 g

|

|

Type

|

reactant

|

|

Smiles

|

N#CN.[Na]

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C1CCOC1

|

Step Five

[Compound]

|

Name

|

EtOAc petroleum ether AcOH

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added drop-wise

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

of freshly distilled dry THF with vigorous stirring

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The solids which formed

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

were collected by filtration

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

air-dried

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to give 2.85 g (92.4% yield) of crude 7

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

The filtrate was concentrated until the solution

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Addition of petroleum ether

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

gave 2.29 g (crop 1) of white waxy 7

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

The filtrate was concentrated

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

petroleum ether added

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to give 0.28 g (crop 2) of additional product

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

giving a total yield of 83.3%, mp 74°-75 ° C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

quenching (weak)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

no color reaction with ferricyanide spray reagent

|

Outcomes

Product

Details

Reaction Time |

63 h |

|

Name

|

|

|

Type

|

|

|

Smiles

|

C(CCCCCCCCCCCCCCCCC)(=O)NC#N

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 92.4% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |